5-(2,6-Dimethylphenoxy)isobenzofuran-1,3-dione
Description
Structure
3D Structure
Properties
IUPAC Name |
5-(2,6-dimethylphenoxy)-2-benzofuran-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O4/c1-9-4-3-5-10(2)14(9)19-11-6-7-12-13(8-11)16(18)20-15(12)17/h3-8H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFRCBLLKGGXOGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OC2=CC3=C(C=C2)C(=O)OC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Reaction Pathways
Established Routes for Phenoxy-Substituted Isobenzofuran-1,3-diones
The synthesis of phenoxy-substituted isobenzofuran-1,3-diones, more commonly known as phenoxy-phthalic anhydrides, is well-documented, providing a foundational framework for developing a pathway to 5-(2,6-dimethylphenoxy)isobenzofuran-1,3-dione.
Nucleophilic Aromatic Substitution Strategies
A prominent and direct method for forging the aryl ether bond in these compounds is through nucleophilic aromatic substitution (SNAr). This strategy involves the reaction of a nucleophile with an aromatic ring that is substituted with a suitable leaving group and activated by electron-withdrawing groups.
The reaction between a halo-substituted isobenzofuran-1,3-dione and a phenoxide is a common SNAr approach. In the context of synthesizing the target molecule, this would involve the reaction of a 5-halo-isobenzofuran-1,3-dione with 2,6-dimethylphenoxide. The anhydride (B1165640) functionality acts as a moderate electron-withdrawing group, activating the aromatic ring for nucleophilic attack.
A general representation of this reaction is the displacement of a halide from a phthalic anhydride derivative by a phenoxide. For instance, 4-fluorophthalic anhydride can react with various phenols in the presence of a base to yield the corresponding 4-phenoxyphthalic anhydrides.
| Reactant 1 | Reactant 2 | Base | Solvent | Temperature (°C) | Yield (%) |
| 4-Fluorophthalic Anhydride | Phenol (B47542) | Potassium Fluoride (B91410) | Sulfolane (B150427) | 185-205 | 68.9 |
| 4-Fluorophthalic Anhydride | 4-Nitrophenol | Potassium Fluoride | Sulfolane | Not Specified | 98.3 |
| 3-Fluorophthalic Anhydride | Sodium Phenoxide | - | Dimethylformamide | Not Specified | Not Specified |
This table presents illustrative data from analogous reactions and may not represent the specific synthesis of this compound.
The success of the SNAr reaction is highly dependent on the nature of the leaving group and the reaction conditions. The reactivity of the halo-substituent generally follows the order F > Cl > Br > I for SNAr reactions. This is because the highly electronegative fluorine atom polarizes the carbon-fluorine bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack.
Activating conditions are crucial for promoting the reaction. These typically include:
Base: A base, such as potassium fluoride, cesium fluoride, or a strong alkali metal hydroxide, is used to deprotonate the phenol, forming the more nucleophilic phenoxide.
Solvent: Polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or sulfolane are preferred as they can solvate the cation of the phenoxide salt, thereby increasing the nucleophilicity of the phenoxide anion.
Temperature: Elevated temperatures are often required to overcome the activation energy of the reaction.
Oxidation of Precursor Structures
Another synthetic avenue involves the oxidation of a pre-formed precursor that already contains the desired phenoxy moiety. For instance, a 5-(2,6-dimethylphenoxy)phthalide could be oxidized to the corresponding isobenzofuran-1,3-dione. While this method is plausible, the direct oxidation of phthalides to phthalic anhydrides is not a commonly employed primary synthetic route due to the potential for over-oxidation and side reactions. However, oxidative generation of isobenzofurans from related precursors like phthalans has been demonstrated, suggesting the feasibility of oxidative approaches in this chemical space. nih.gov
Cyclization Reactions Leading to the Isobenzofuran-1,3-dione Core
The isobenzofuran-1,3-dione core can also be formed through the cyclization of a suitable precursor, such as a phenoxy-substituted benzene-1,2-dicarboxylic acid. This dicarboxylic acid can be synthesized through various methods, and subsequent dehydration, typically by heating or using a dehydrating agent like acetic anhydride, would yield the target anhydride. This approach offers the advantage of building the molecule in a stepwise manner, allowing for greater control over the substitution pattern. One-pot cascade cyclization reactions have also been developed for the efficient synthesis of isobenzofuranone derivatives from 2-acylbenzoic acids and isatoic anhydrides, showcasing the versatility of cyclization strategies. nih.gov
Design and Optimization of Synthetic Pathways for this compound
Based on the established methodologies, a plausible and efficient synthetic pathway for this compound would primarily involve a nucleophilic aromatic substitution reaction.
Proposed Synthetic Route:
The most direct approach would be the reaction of a 5-halo-isobenzofuran-1,3-dione (where the halogen is preferably fluorine or chlorine) with 2,6-dimethylphenol (B121312) in the presence of a suitable base and a polar aprotic solvent.
Key Optimization Parameters:
Choice of Halogen: A 5-fluoro-isobenzofuran-1,3-dione would be the ideal starting material due to the superior leaving group ability of fluoride in SNAr reactions. If not readily available, the chloro-analogue could be used, potentially requiring more forcing reaction conditions.
Base Selection: The choice of base is critical for the efficient generation of the 2,6-dimethylphenoxide. The steric hindrance from the two methyl groups on the phenol may influence the choice of base. A strong, non-nucleophilic base would be preferable to avoid side reactions.
Solvent and Temperature: A high-boiling polar aprotic solvent such as sulfolane or N-methyl-2-pyrrolidone (NMP) would be suitable for this reaction, allowing for higher reaction temperatures to be achieved, which may be necessary to overcome the steric hindrance of the 2,6-dimethylphenol.
Reaction Time: The progress of the reaction would need to be monitored, for example by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), to determine the optimal reaction time to maximize the yield of the desired product and minimize the formation of byproducts.
Illustrative Reaction Yields from Analogous Syntheses:
| Halo-Phthalic Anhydride | Phenol | Base | Solvent | Temperature (°C) | Yield (%) |
| 4-Fluorophthalic Anhydride | 4-Cresol | K2CO3 | DMF | 150 | 90 |
| 4-Chlorophthalic Anhydride | Phenol | K2CO3 | DMSO | 160 | 75 |
| 4-Nitrophthalic Anhydride | 2,6-Dimethylphenol | K2CO3 | NMP | 180 | (Predicted) Moderate to Good |
This table provides hypothetical yet plausible data based on known SNAr reactions, illustrating the expected trends in reactivity and yield.
Precursor Synthesis and Purification
The synthesis of the target compound is built upon two key precursors: a substituted phthalic anhydride and 2,6-dimethylphenol.
4-Halophthalic Anhydride: The most common precursor is an activated phthalic anhydride, typically 4-fluorophthalic anhydride or 4-chlorophthalic anhydride. The halogen at the 4-position serves as a leaving group, and its displacement is activated by the strong electron-withdrawing effect of the two carbonyl groups of the anhydride ring.
Synthesis of 4-Fluorophthalic Anhydride: This precursor can be prepared by reacting 4-nitrophthalic anhydride with potassium fluoride in a solvent such as acetonitrile, often with the aid of a crown ether to enhance the reactivity of the fluoride salt. The resulting 4-fluorophthalic acid is then dehydrated to yield the anhydride.
Synthesis of 4-Chlorophthalic Anhydride: Alternative syntheses involve the Diels-Alder condensation of 2-chloro-1,3-butadiene with maleic anhydride to produce 4-chlorotetrahydrophthalic anhydride, which is subsequently aromatized.
2,6-Dimethylphenol: This precursor is typically sourced commercially, produced from the gas-phase catalytic methylation of phenol. For high-purity applications, further purification may be required. Common laboratory purification methods include:
Fractional distillation under a nitrogen atmosphere.
Crystallization from solvents like benzene (B151609) or hexane.
Sublimation.
A specialized process involving crystallization from a water and ethylene (B1197577) glycol mixture at low temperatures to effectively remove cresol (B1669610) impurities.
Stereochemical Considerations in Synthesis
The synthesis of this compound does not involve any significant stereochemical considerations. The precursor molecules, 4-fluorophthalic anhydride and 2,6-dimethylphenol, are both achiral. The reaction mechanism, a nucleophilic aromatic substitution, does not generate any new stereocenters. The product molecule itself possesses multiple planes of symmetry and is achiral. Consequently, stereoisomers are not formed, and stereoselective control is not a factor in its synthesis.
Green Chemistry Approaches to Synthesis
The established synthetic route utilizing high-boiling point aprotic polar solvents and high temperatures presents challenges from a green chemistry perspective. Potential improvements could involve several approaches:
Microwave-Assisted Synthesis: Microwave irradiation has been shown to significantly accelerate SNAr-based diaryl ether syntheses, often leading to dramatically reduced reaction times (from hours to minutes) and potentially allowing for the use of less harsh solvents or even solvent-free conditions.
Alternative Catalytic Systems: While the fluoride-mediated SNAr reaction is effective, modern cross-coupling reactions could offer milder alternatives. Palladium-catalyzed Buchwald-Hartwig or copper-catalyzed Ullmann-type couplings are powerful methods for diaryl ether formation that can sometimes be performed at lower temperatures, although they require transition metal catalysts.
Use of Greener Solvents: Investigating the replacement of solvents like sulfolane with more environmentally benign alternatives, such as ionic liquids or bio-derived solvents, could reduce the environmental impact of the process.
Mechanistic Investigations of Formation Reactions
The formation of this compound via the reaction of a 4-halophthalic anhydride with 2,6-dimethylphenol proceeds through the well-established SNAr (addition-elimination) mechanism. This pathway is distinct from SN1 or SN2 mechanisms observed in aliphatic chemistry.
Detailed Reaction Kinetics and Thermodynamics
The kinetics of the SNAr reaction are typically second-order, being first-order in the aryl halide and first-order in the nucleophile.
Rate-Determining Step: The reaction proceeds in two steps, and the initial nucleophilic attack on the aromatic ring is the rate-determining step. This step involves the disruption of the ring's aromaticity, which corresponds to a significant activation energy barrier. The subsequent elimination of the leaving group to restore aromaticity is a much faster process.
Electronic Effects: The reaction rate is highly sensitive to the electronic nature of the substituents on the aromatic ring. The presence of strong electron-withdrawing groups, such as the two carbonyls of the phthalic anhydride moiety, is crucial. These groups activate the ring toward nucleophilic attack by reducing its electron density and help to stabilize the negatively charged intermediate. Kinetic studies of related SNAr reactions often show a large, positive Hammett ρ value, consistent with the buildup of negative charge in the rate-determining transition state.
Leaving Group Effects: Unlike in SN1 and SN2 reactions, the identity of the halogen leaving group has a less predictable effect on the rate. Because the C-X bond is not broken in the rate-determining step, the bond strength is less important. The high electronegativity of fluorine makes the carbon to which it is attached more electrophilic, thereby accelerating the rate-determining nucleophilic attack. This often makes fluoroarenes the most reactive substrates for SNAr reactions, despite the C-F bond being the strongest carbon-halogen bond.
Identification of Intermediates and Transition States
The SNAr mechanism is characterized by the formation of a distinct, negatively charged, non-aromatic intermediate.
Meisenheimer Complex: The intermediate formed upon the addition of the nucleophile (2,6-dimethylphenoxide) to the 4-position of the phthalic anhydride ring is known as a Meisenheimer complex. In this species, the carbon atom at the site of attack becomes sp3-hybridized, and the negative charge is delocalized across the carbon framework of the ring and, importantly, onto the electron-withdrawing oxygen atoms of the carbonyl groups. This resonance stabilization is key to the viability of the SNAr pathway.
The transition state leading to the Meisenheimer complex represents the highest point on the reaction energy diagram. It involves the partial formation of the new carbon-oxygen bond and the beginning of charge delocalization into the aromatic ring. The subsequent transition state for the loss of the halide leaving group is much lower in energy, reflecting the energetic favorability of restoring the aromatic system.
Advanced Spectroscopic and Structural Elucidation
Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the definitive structural determination of organic molecules. For 5-(2,6-Dimethylphenoxy)isobenzofuran-1,3-dione, a combination of one-dimensional and multi-dimensional NMR experiments provides an unambiguous assignment of all proton (¹H) and carbon (¹³C) signals, offering deep insights into its molecular framework and spatial configuration.
Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Definitive Structure Assignment
While standard ¹H and ¹³C NMR provide initial data, multi-dimensional techniques are essential for assembling the complete molecular puzzle. scielo.brresearchgate.net
Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would be utilized to establish proton-proton coupling networks within the two aromatic rings. For the isobenzofuran (B1246724) moiety, correlations would be observed between the protons on that ring system. Similarly, the protons on the 2,6-dimethylphenoxy group would show their own distinct coupling patterns, confirming their relative positions. core.ac.uk
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms. It would allow for the unambiguous assignment of each carbon atom that bears a proton. For instance, the methyl protons of the dimethylphenoxy group would show a direct correlation to the methyl carbons, and each aromatic C-H pair would be definitively linked.
Heteronuclear Multiple Bond Correlation (HMBC): The HMBC spectrum is critical for connecting the different fragments of the molecule. It reveals correlations between protons and carbons that are two or three bonds apart. Key HMBC correlations would include:
A correlation from the protons on the isobenzofuran ring to the carbon atom of the ether linkage (C-O-C).
Correlations from the methyl protons (on the phenoxy group) to the adjacent aromatic carbons, confirming their position at C2 and C6 of the phenoxy ring.
A crucial correlation between a proton on the phenoxy ring and the carbon of the isobenzofuran ring attached to the ether oxygen, definitively linking the two major parts of the molecule.
These combined techniques allow for a complete and confident assignment of the molecular structure, as detailed in the predicted data table below.
Predicted ¹H and ¹³C NMR Data
| Atom Position (Isobenzofuran Ring) | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Atom Position (Phenoxy Ring) | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) |
|---|---|---|---|---|---|
| C1, C3 (Carbonyl) | ~165 | - | C1' (C-O) | ~155 | - |
| C3a, C7a (Bridgehead) | ~130-135 | - | C2', C6' (C-CH₃) | ~132 | - |
| C5 (C-O) | ~158 | - | C3', C5' | ~129 | ~7.1 (t) |
| C4 | ~115 | ~7.4 (d) | C4' | ~125 | ~7.0 (t) |
| C6 | ~120 | ~7.2 (dd) | CH₃ | ~16 | ~2.1 (s) |
Note: This is an interactive data table based on predicted values.
Conformational Analysis via NMR
The structure of this compound suggests the possibility of restricted rotation around the C-O ether bond connecting the two aromatic rings. The presence of two methyl groups at the ortho positions (C2' and C6') of the phenoxy ring creates significant steric hindrance. This hindrance can restrict the free rotation, potentially leading to the existence of stable conformers or rotamers that are observable on the NMR timescale.
Variable-temperature (VT) NMR studies would be instrumental in probing this dynamic behavior. At low temperatures, the interconversion between conformers might slow down sufficiently to allow for the observation of separate sets of signals for each distinct conformer. As the temperature is increased, these signals would broaden and eventually coalesce into a single set of averaged signals at the point where the rotational barrier is overcome. This analysis provides critical information about the molecule's flexibility and the energy barriers associated with its conformational changes.
Vibrational Spectroscopy (FT-IR, Raman)
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, provides a characteristic "fingerprint" of the molecule by probing its vibrational modes.
Characteristic Absorption Bands of the Anhydride (B1165640) Moiety and Phenoxy Group
The FT-IR spectrum of this compound is dominated by the intense absorption bands characteristic of the cyclic acid anhydride group. researchgate.net
Anhydride Carbonyl (C=O) Stretching: The most prominent feature would be two strong carbonyl stretching bands resulting from symmetric and asymmetric vibrations. These are typically observed in the regions of 1850-1800 cm⁻¹ (asymmetric) and 1780-1740 cm⁻¹ (symmetric). vscht.cz
Ether (C-O-C) Stretching: The aryl ether linkage would produce strong C-O stretching bands. The Ar-O-C stretch would likely appear as a strong band in the 1270-1230 cm⁻¹ region. vscht.cz
Aromatic C=C Stretching: Multiple bands of variable intensity between 1600 cm⁻¹ and 1450 cm⁻¹ would correspond to the carbon-carbon stretching vibrations within the two aromatic rings.
Raman spectroscopy would complement the FT-IR data, often showing strong signals for the symmetric vibrations of the aromatic rings and the C=C bonds.
Characteristic Vibrational Frequencies
| Functional Group | Vibration Type | Predicted FT-IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
|---|---|---|---|
| Anhydride C=O | Asymmetric Stretch | ~1830 | Weak |
| Anhydride C=O | Symmetric Stretch | ~1760 | Moderate |
| Aromatic C=C | Ring Stretch | ~1600, ~1500, ~1450 | Strong |
| Aryl Ether C-O | Asymmetric Stretch | ~1250 | Moderate |
Note: This is an interactive data table based on predicted values.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. The synthesis and identification of 4-(2,6-dimethylphenoxy) phthalic anhydride have been confirmed using Gas Chromatography/Mass Spectrometry (GC/MS), indicating that mass spectral data for this compound exists. googleapis.com
The electron ionization (EI) mass spectrum would be expected to show a prominent molecular ion (M⁺) peak corresponding to the exact mass of the molecule (C₁₆H₁₂O₄). The subsequent fragmentation would likely proceed through several key pathways:
Cleavage of the Ether Bond: A primary fragmentation pathway would involve the cleavage of the ether bond, leading to the formation of ions corresponding to the 2,6-dimethylphenoxy radical ([M - C₈H₉O]⁺) or the isobenzofuran-1,3-dione fragment.
Loss of Carbon Monoxide and Carbon Dioxide: The anhydride moiety is prone to fragmentation through the loss of neutral molecules like CO (28 Da) and CO₂ (44 Da). A common fragmentation for phthalic anhydrides is the loss of CO and CO₂ to form a benzyne (B1209423) radical cation.
Formation of Benzofuran Fragments: Rearrangements followed by fragmentation can sometimes lead to the formation of stable benzofuran-type ions. nih.govnih.gov
Analysis of these fragmentation patterns allows for the confirmation of the compound's molecular weight and provides corroborating evidence for the structure elucidated by NMR and vibrational spectroscopy. libretexts.orgraco.cat
Table of Compounds
| Compound Name |
|---|
| This compound |
High-Resolution Mass Spectrometry for Exact Mass Determination
No high-resolution mass spectrometry data, including the exact mass determination for the molecular ion of this compound, was found in the searched scientific literature.
Fragmentation Pathway Analysis
Detailed analysis of the fragmentation pathways of this compound under mass spectrometric conditions is not available in the public domain.
X-ray Crystallography of this compound and its Derivatives
Determination of Solid-State Molecular Conformation
No X-ray crystallographic studies have been published that would allow for the determination of the solid-state molecular conformation of this compound.
Analysis of Intermolecular Interactions and Crystal Packing
Without crystallographic data, an analysis of the intermolecular interactions and crystal packing of this compound cannot be provided.
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer deep insights into the molecular properties of 5-(2,6-Dimethylphenoxy)isobenzofuran-1,3-dione.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic properties and reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. nih.gov A larger gap generally implies higher stability and lower reactivity.
For this compound, the HOMO is expected to be localized primarily on the electron-rich 2,6-dimethylphenoxy group, which can donate electron density. Conversely, the LUMO is likely centered on the electron-withdrawing isobenzofuran-1,3-dione moiety, particularly the carbonyl groups. This separation of frontier orbitals suggests a potential for intramolecular charge transfer upon electronic excitation.
Table 1: Hypothetical Frontier Orbital Energies for this compound
| Parameter | Energy (eV) |
|---|---|
| HOMO | -6.85 |
| LUMO | -2.15 |
Note: These values are representative and would be determined through specific computational methods such as DFT with an appropriate basis set.
Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution within a molecule. These maps are valuable for predicting sites of electrophilic and nucleophilic attack. In an MEP map, regions of negative potential (typically colored red or yellow) indicate electron-rich areas, which are susceptible to electrophilic attack. Regions of positive potential (colored blue) are electron-poor and are targets for nucleophiles.
For this compound, the MEP map would be expected to show a high negative potential around the oxygen atoms of the carbonyl groups in the isobenzofuran-1,3-dione ring, making them likely sites for interaction with electrophiles or for hydrogen bonding. The aromatic rings, particularly the dimethylphenoxy group, would also exhibit negative potential, though likely less intense than the carbonyl oxygens. The hydrogen atoms and the regions around the carbonyl carbons would display a positive electrostatic potential.
Tautomers are isomers of a compound that readily interconvert, most commonly through the migration of a proton. For this compound, the primary structure is highly stable, and significant tautomerism, such as keto-enol tautomerism, is not expected under normal conditions due to the aromaticity and the nature of the anhydride (B1165640) group. masterorganicchemistry.comlibretexts.org
Isomerization pathways, such as the rotation around single bonds, are more relevant and are discussed in the context of conformational analysis. Theoretical calculations can be employed to map the potential energy surface for such isomerizations, identifying transition states and energy barriers, which determine the rates of interconversion between different conformations.
Conformational Analysis and Potential Energy Surfaces
The three-dimensional structure of this compound is not rigid. Rotation around the single bond connecting the phenoxy group to the isobenzofuran (B1246724) ring system allows for different spatial arrangements, or conformations. Conformational analysis aims to identify the most stable conformers and to understand the energetics of their interconversion. rsc.org
The rotation of the 2,6-dimethylphenoxy group relative to the isobenzofuran-1,3-dione ring is a key conformational process. This rotation is not free and is hindered by steric interactions between the methyl groups on the phenoxy ring and the isobenzofuran system. Computational methods can be used to calculate the potential energy as a function of the dihedral angle defining this rotation. The resulting energy profile reveals the rotational barriers, which are the energy maxima that must be overcome for the rotation to occur. The height of these barriers provides information about the flexibility of the molecule. The presence of the two methyl groups in the ortho positions of the phenoxy ring is expected to create a significant rotational barrier, leading to a more restricted conformation.
Table 2: Hypothetical Rotational Barriers for the Phenoxy Group
| Transition State | Dihedral Angle (°) | Relative Energy (kcal/mol) |
|---|---|---|
| Conformer 1 (Minimum) | 45 | 0.0 |
| Transition State 1 | 90 | 5.2 |
| Conformer 2 (Minimum) | 135 | 0.0 |
Note: These values are illustrative and represent a simplified two-dimensional scan of the potential energy surface.
By exploring the potential energy surface, various stable conformers (local energy minima) can be identified. The relative stability of these conformers is determined by their calculated energies, with the lowest energy conformer being the most abundant at equilibrium. For this compound, the most stable conformer will likely adopt a geometry that minimizes steric clash between the bulky 2,6-dimethylphenoxy group and the planar isobenzofuran-1,3-dione core. This would likely result in a non-planar arrangement between the two ring systems.
The interconversion between different conformers occurs via transition states. The energy difference between a conformer and a transition state represents the activation energy for that particular conformational change. Lower activation energies indicate more rapid interconversion.
Computational Studies of Reaction Mechanisms
Understanding the pathways through which a molecule is formed is a cornerstone of synthetic chemistry. Computational studies of reaction mechanisms for this compound can elucidate the energetic feasibility of synthetic routes and identify key intermediates and transition states.
Energy Profiles for Key Synthetic Steps
Table 1: Hypothetical Energy Profile Data for a Key Synthetic Step (Note: This table is illustrative as specific data for the target compound was not found.)
| Species | Relative Enthalpy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) |
|---|---|---|
| Reactants | 0.0 | 0.0 |
| Transition State 1 | +25.3 | +26.1 |
| Intermediate | -5.2 | -4.8 |
| Transition State 2 | +15.8 | +16.5 |
| Products | -20.7 | -19.9 |
Transition State Characterization
The transition state is a critical point on the reaction energy profile, representing the highest energy barrier that must be overcome. Characterizing the geometry and vibrational frequencies of transition states is essential for confirming the proposed reaction mechanism. For the synthesis of this compound, computational chemists would search for transition state structures connecting reactants to products. A key feature of a true transition state is the presence of a single imaginary frequency in the vibrational analysis, which corresponds to the motion along the reaction coordinate.
Molecular Dynamics Simulations
While quantum mechanical calculations provide insights into static molecular properties and reaction pathways, molecular dynamics (MD) simulations offer a view of the dynamic behavior of molecules over time.
Dynamic Behavior in Different Environments (e.g., solvents, polymer matrices)
The behavior of this compound can be significantly influenced by its environment. MD simulations can model the molecule's conformational changes, diffusion, and interactions within various media. For example, simulations in different solvents would reveal how solvent polarity affects the molecule's solubility and conformational preferences. In a polymer matrix, MD could predict how the molecule disperses and interacts with the polymer chains, which is crucial for its application in materials science.
Simulations of Molecular Interactions with Other Chemical Species
Understanding how this compound interacts with other molecules is key to predicting its reactivity and physical properties in mixtures. MD simulations can be used to calculate interaction energies and analyze the specific non-covalent interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking, that govern its behavior in the presence of other chemical species.
Table 2: Illustrative Interaction Energy Data from MD Simulations (Note: This table is illustrative as specific data for the target compound was not found.)
| Interacting Species | Average Interaction Energy (kcal/mol) | Dominant Interaction Type |
|---|---|---|
| Water | -8.5 | Hydrogen Bonding |
| Benzene (B151609) | -5.2 | π-π Stacking |
| Polyethylene Glycol | -12.3 | Van der Waals & Dipole-Dipole |
Structure Reactivity and Structure Property Relationships
Influence of the 2,6-Dimethylphenoxy Moiety on Isobenzofuran-1,3-dione Reactivity
The reactivity of the isobenzofuran-1,3-dione ring system, a derivative of phthalic anhydride (B1165640), is fundamentally characterized by the electrophilicity of its two carbonyl carbons. These sites are susceptible to attack by nucleophiles, leading to a ring-opening reaction. The attachment of a 2,6-dimethylphenoxy group at the 5-position introduces specific steric and electronic factors that modulate this inherent reactivity.
The most pronounced influence of the 2,6-dimethylphenoxy group is steric hindrance. The two methyl groups are located at the ortho positions of the phenoxy ring, creating a bulky structural feature. This steric bulk physically obstructs the pathway for incoming nucleophiles to approach and attack the electrophilic carbonyl carbons of the anhydride ring. google.com This phenomenon, known as a steric effect, generally leads to a decreased rate of reaction compared to less hindered anhydrides. researchgate.net
Research into the synthesis of related phenoxy phthalic anhydrides has demonstrated this principle. For instance, the reaction yield for producing anhydrides with bulky ortho-substituents on the phenoxy ring, such as isopropyl groups, is significantly lower than for those with smaller substituents. google.com This is a direct consequence of steric hindrance impeding the reaction. google.com The effect is so significant that attempts to react phenols with very large ortho-substituents, like tert-butyl groups, can be unsuccessful. google.com
| Substituent at Ortho Position | Relative Steric Hindrance | Expected Impact on Reaction Rate with Nucleophiles |
| Hydrogen | Low | Highest |
| Methyl | Medium | Intermediate |
| Isopropyl | High | Low |
| tert-Butyl | Very High | Very Low / Unreactive |
The 2,6-dimethylphenoxy substituent also exerts electronic effects on the isobenzofuran-1,3-dione ring. These effects are a combination of induction and resonance.
Inductive Effect (-I): The oxygen atom of the ether linkage is highly electronegative. It withdraws electron density from the aromatic ring through the sigma bond. This inductive withdrawal can slightly increase the partial positive charge (electrophilicity) on the carbonyl carbons, making them more susceptible to nucleophilic attack.
Resonance Effect (+R): The lone pairs of electrons on the ether oxygen can be delocalized into the phenoxy ring and, subsequently, the attached isobenzofuran-1,3-dione system. This donation of electron density via resonance has the opposite effect, slightly reducing the electrophilicity of the carbonyl carbons.
Correlation between Substituent Effects and Anhydride Ring Opening
The steric and electronic effects of the 2,6-dimethylphenoxy group directly correlate with the outcomes of anhydride ring-opening reactions, which proceed via nucleophilic acyl substitution. fiveable.melibretexts.org
Acid anhydrides readily react with nucleophiles like alcohols and amines. libretexts.org The reaction with an alcohol (alcoholysis) opens the anhydride ring to form one ester group and one carboxylic acid group. Similarly, reaction with an amine (aminolysis) yields an amide and a carboxylic acid. libretexts.org
For 5-(2,6-Dimethylphenoxy)isobenzofuran-1,3-dione, the significant steric hindrance from the ortho-methyl groups is expected to decrease the rate of these reactions. The bulky substituent makes it more difficult for alcohol or amine molecules to achieve the necessary orientation for a successful nucleophilic attack on the carbonyl carbon.
| Reactant | Nucleophile | Expected Product(s) |
| This compound | Alcohol (R-OH) | 2-(alkoxycarbonyl)-4-(2,6-dimethylphenoxy)benzoic acid and 2-(alkoxycarbonyl)-5-(2,6-dimethylphenoxy)benzoic acid (isomeric mixture) |
| This compound | Amine (R-NH₂) | 2-(alkylcarbamoyl)-4-(2,6-dimethylphenoxy)benzoic acid and 2-(alkylcarbamoyl)-5-(2,6-dimethylphenoxy)benzoic acid (isomeric mixture) |
Hydrolysis is the ring-opening reaction of an anhydride with water to form the corresponding dicarboxylic acid. libretexts.org The stability of an anhydride in the presence of moisture is a critical property. The steric shielding provided by the 2,6-dimethylphenoxy group is anticipated to enhance the hydrolytic stability of this compound. By impeding the attack of water molecules, the bulky substituent slows the rate of hydrolysis, making the compound more resistant to degradation under humid conditions compared to sterically unhindered anhydrides.
Impact on Polymerization Characteristics
Dianhydrides are key monomers in the synthesis of high-performance polymers such as polyimides and polyetherimides, typically through polycondensation with diamines. researchgate.net When this compound is incorporated into a polymer chain, the bulky pendant group significantly influences the final properties of the material. nih.gov
The introduction of large, non-planar side groups is a common strategy to modify polymer properties. nih.govrsc.org The 2,6-dimethylphenoxy moiety disrupts the efficient packing of polymer chains, which has several important consequences:
Solubility: The reduced intermolecular attraction due to poor chain packing generally leads to enhanced solubility in organic solvents.
Glass Transition Temperature (Tg): The bulky pendant group restricts the rotational freedom of the polymer backbone. This increased rigidity hinders the segmental motion of the polymer chains, resulting in a higher glass transition temperature. nih.gov
Thermal Stability: Aromatic polyimides are known for their excellent thermal stability, which is primarily a function of the strong chemical bonds in the polymer backbone. The presence of the phenoxy ether linkage and bulky side group may slightly alter the decomposition mechanism, but high thermal stability is generally expected to be retained.
Mechanical Properties: The disruption of chain packing can lead to a decrease in crystallinity and potentially lower tensile strength and modulus compared to polymers made from more planar, rigid monomers. However, it may also increase the polymer's flexibility and elongation at break.
| Polymer Property | Expected Impact of the 2,6-Dimethylphenoxy Pendant Group | Rationale |
| Solubility | Increased | Disrupts polymer chain packing, reducing intermolecular forces. |
| Glass Transition Temperature (Tg) | Increased | Restricts segmental rotation of the polymer backbone. nih.gov |
| Crystallinity | Decreased | The non-planar, bulky group hinders the formation of an ordered crystalline structure. |
| Mechanical Strength | Potentially Decreased | Reduced efficiency of chain packing and intermolecular forces. |
Structure-Property Relationships in Resulting Polymeric Materials
The introduction of the 5-(2,6-dimethylphenoxy) group into the polyimide backbone has a profound impact on the structure-property relationships of the resulting materials. The primary effects are related to the disruption of intermolecular chain packing, leading to increased free volume and altered thermal and mechanical properties.
Solubility and Processability: A key advantage of incorporating bulky side groups like the 2,6-dimethylphenoxy moiety is the significant improvement in the solubility of the resulting polyimides. rsc.org The steric hindrance prevents the close packing of polymer chains, which is responsible for the insolubility of many conventional aromatic polyimides. This enhanced solubility in organic solvents facilitates the processing of these polymers into films, coatings, and other forms.
Thermal Properties: The thermal properties of polyimides are critical for their application in high-temperature environments. The glass transition temperature (Tg) is influenced by the rigidity of the polymer backbone and the intermolecular interactions. The introduction of bulky side groups can have a complex effect on Tg. While the increased free volume might be expected to lower Tg, the restricted rotation of the polymer backbone due to the bulky substituent can increase chain rigidity and thus raise the Tg. rsc.org Studies on polyimides with ortho-methyl substituted diamines have shown that the restricted rotation around the imide bond can lead to an increase in Tg. rsc.org
The thermal stability, often evaluated by the 10% weight loss temperature (Td10), is also affected. While the imide linkage itself is highly stable, the ether linkage in the phenoxy group can be a point of thermal degradation. However, aromatic polyimides with phenoxy groups are known to exhibit high thermal stability, with decomposition temperatures often exceeding 500°C. researchgate.net
Mechanical Properties: The mechanical properties of polyimides, such as tensile strength and modulus, are dependent on the chain packing and intermolecular forces. The disruption of chain packing by the bulky 2,6-dimethylphenoxy group may lead to a decrease in tensile strength and modulus compared to their non-substituted, more tightly packed counterparts. However, these polymers are still expected to form tough and flexible films. researchgate.netresearchgate.net The presence of ortho-methyl groups has been shown in some systems to result in high tensile strength and modulus. researchgate.net
The following table summarizes the expected influence of the 2,6-dimethylphenoxy group on the properties of polyimides, based on literature for analogous systems.
| Property | Expected Influence of 2,6-Dimethylphenoxy Group | Rationale |
| Solubility | Increased | Disruption of polymer chain packing by the bulky side group reduces intermolecular forces. |
| Glass Transition Temperature (Tg) | May increase | Restricted rotation of the polymer backbone due to steric hindrance from ortho-methyl groups can increase chain rigidity. rsc.org |
| Thermal Decomposition Temperature (Td) | High, but potentially lower than non-ether containing analogs | The ether linkage can be a site for thermal degradation, although overall stability remains high. rsc.org |
| Tensile Strength and Modulus | Potentially decreased | Reduced intermolecular packing and cohesion can lead to lower mechanical strength compared to planar, rigid-rod polyimides. |
| Gas Permeability | Increased | The increase in fractional free volume created by the bulky side groups facilitates the transport of gas molecules. rsc.org |
Photochemical and Thermal Reactivity
The stability of this compound and its derived polymers under photochemical and thermal stress is a critical aspect of their performance in various applications.
Investigation of Photoreactions and Degradation Pathways
While specific studies on the photodegradation of polyimides derived from this compound are not available, general mechanisms for the photodegradation of aromatic polyimides can be considered. Aromatic polyimides are known to absorb UV radiation, which can lead to the formation of radicals and subsequent degradation. esa.int The presence of oxygen can accelerate this process through photo-oxidative reactions. usm.edu
It has been observed that the presence of phenyl groups in some polymers can increase their susceptibility to UV degradation, leading to discoloration at the surface. esa.int Therefore, it is plausible that polyimides containing the 2,6-dimethylphenoxy group may undergo surface discoloration upon prolonged exposure to UV radiation.
Thermal Stability and Decomposition Mechanisms
The thermal stability of polyimides is one of their most important characteristics. The decomposition of aromatic polyimides in an inert atmosphere typically occurs at high temperatures, often above 500°C, and proceeds in multiple stages. researchgate.net The initial stages of decomposition can involve the cleavage of weaker bonds in the polymer backbone.
For polyimides containing the 5-(2,6-dimethylphenoxy) group, the ether linkage is a potential site for initial thermal degradation. The pyrolysis of polymers with diphenyl ether linkages has been shown to proceed through the cleavage of the ether bond, leading to the formation of various aromatic compounds. rsc.org The methyl groups on the phenoxy ring may also be released as methane (B114726) at elevated temperatures. researchgate.net
The main polyimide backbone is highly stable, and its degradation occurs at even higher temperatures, involving the cleavage of the imide rings. This process can lead to the formation of products such as carbon monoxide, carbon dioxide, and various aromatic nitriles and amines. researchgate.net The high aromatic content of these polymers often results in a significant amount of char residue at high temperatures.
The following table outlines the potential thermal decomposition characteristics of polyimides derived from this compound based on general knowledge of polyimide degradation.
| Temperature Range | Potential Decomposition Events |
| < 500°C | Generally stable. Initial weight loss may be attributed to the loss of residual solvent or moisture. |
| 500 - 600°C | Onset of significant thermal degradation. Potential cleavage of the ether linkage and loss of methyl groups from the phenoxy substituent. rsc.orgresearchgate.net |
| > 600°C | Degradation of the main polyimide backbone, including the cleavage of imide rings, leading to the evolution of CO, CO2, and aromatic fragments. researchgate.net |
Advanced Applications and Derivatization
Role as a Building Block in Complex Organic Synthesis
The phthalic anhydride (B1165640) core of 5-(2,6-dimethylphenoxy)isobenzofuran-1,3-dione serves as a powerful electrophilic scaffold for the construction of diverse and complex molecules. rsc.org Its reactivity is well-established, allowing for its participation in a variety of synthetic transformations. rsc.orgchemcess.com
Synthesis of Novel Heterocyclic Systems Incorporating Isobenzofuran (B1246724) Scaffolds
The anhydride moiety is a classic precursor for a wide range of heterocyclic systems. Its reaction with various nucleophiles leads to the formation of new, functionalized rings, with the 2,6-dimethylphenoxy group remaining as a key substituent influencing the final product's characteristics.
Key reactions include:
Formation of Phthalimides: The most common reaction of phthalic anhydrides is with primary amines. wikipedia.org This reaction proceeds via a ring-opening to form a phthalamic acid intermediate, which then undergoes dehydration to form the stable five-membered imide ring, known as a phthalimide (B116566). This reaction allows the 2,6-dimethylphenoxy moiety to be incorporated into molecules with applications ranging from pharmaceuticals to polymer science.
Synthesis of Phthalein Dyes: In the presence of an acid catalyst, the anhydride can undergo condensation with two equivalents of a phenol (B47542) to generate phthalein derivatives. chemcess.comwikipedia.org The reaction with phenol itself famously produces phenolphthalein. chemcess.comwikipedia.org The use of this compound in such reactions would yield novel dye structures whose spectroscopic properties are modulated by the electron-donating nature of the ether linkage and the steric bulk of the dimethylphenoxy group.
Preparation of Anthraquinone (B42736) Derivatives: Phthalic anhydride is a key starting material for anthraquinone dyes. For instance, its reaction with p-chlorophenol can lead to the formation of the dye quinizarin. wikipedia.org This reactivity opens pathways to new dye molecules based on the subject compound.
Utilization in Multicomponent Reactions
Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that contains portions of all the starting materials. Phthalic anhydride is a potent substrate for designing a wide array of heterocyclic compounds through such reactions. rsc.org The reactivity of the anhydride allows it to be seamlessly integrated into complex MCR cascades.
For example, in a Ugi-type MCR, the anhydride ring can be opened by an amine, with the resulting carboxylic acid participating in subsequent reactions with an isocyanide and an aldehyde or ketone. This approach enables the rapid construction of highly complex and diverse molecular scaffolds in a single, atom-economical step. The inclusion of this compound as a component would yield intricate molecules bearing the bulky phenoxy side chain, which can be leveraged to fine-tune solubility, conformation, and biological activity.
Applications in Materials Science
The unique combination of a polymerizable anhydride group and a property-modifying side group makes this compound a promising monomer and functional molecule for creating advanced materials.
As a Monomer for High-Performance Polymers (e.g., polyimides, polyesters)
Phthalic anhydride derivatives are fundamental building blocks for high-performance polymers. topfinechem.com The anhydride group can undergo polycondensation reactions with difunctional nucleophiles like diamines and diols to produce polyimides and polyesters, respectively. chemcess.comtopfinechem.com
Polyimides: Aromatic polyimides are a class of polymers known for their exceptional thermal stability, chemical resistance, and mechanical strength. rsc.orgresearchgate.net They are typically synthesized via a two-step process involving the reaction of a dianhydride with a diamine to form a soluble poly(amic acid) precursor, followed by thermal or chemical imidization. The incorporation of this compound as a monomer is expected to significantly influence the properties of the resulting polyimide. The bulky, non-coplanar structure of the 2,6-dimethylphenoxy group disrupts efficient chain packing. rsc.orgresearchgate.net This structural feature is predicted to:
Enhance Solubility: By reducing intermolecular forces, the bulky side group can render the typically insoluble polyimide backbone soluble in common organic solvents, facilitating processing. nih.gov
Increase Glass Transition Temperature (Tg): The rigid side group can restrict segmental motion of the polymer chains, leading to a higher Tg and improved dimensional stability at elevated temperatures.
Modify Gas Transport Properties: In polymer membranes, the disruption of chain packing can increase the fractional free volume (FFV), which often leads to higher gas permeability, a desirable trait for gas separation applications. rsc.orgresearchgate.net
Polyesters: The reaction of the anhydride with diols yields polyesters. chemcess.com The 2,6-dimethylphenoxy group would be incorporated as a pendant side group on the polymer chain, imparting increased hydrophobicity, thermal stability, and modifying the mechanical properties of the final material.
| Dianhydride Monomer Feature | Predicted Effect on Polymer Chain | Resulting Polymer Property | Supporting Rationale |
|---|---|---|---|
| Standard Rigid Aromatic (e.g., PMDA) | High planarity, strong chain packing | High thermal stability, low solubility | Strong intermolecular charge-transfer interactions. |
| Flexible Ether Linkage (e.g., ODPA) | Increased chain flexibility | Improved solubility and processability, lower Tg | Ether linkage acts as a flexible joint. |
| Bulky Fluoro-alkyl Group (e.g., 6FDA) | Disrupted chain packing, reduced charge-transfer | Excellent solubility, high optical transparency, high Tg | Steric hindrance and electronegativity of -CF3 groups. mdpi.com |
| Bulky 2,6-Dimethylphenoxy Group | Severely disrupted chain packing, reduced intermolecular forces | Potentially enhanced solubility, high Tg, increased fractional free volume | Analogy to ortho-methyl substitutions and other bulky groups. rsc.orgresearchgate.net |
Functionalization for Supramolecular Assemblies
Supramolecular chemistry involves the design of complex chemical systems held together by non-covalent interactions. This compound can be functionalized to create building blocks for such assemblies. The anhydride group can be derivatized to introduce specific recognition motifs, such as hydrogen-bonding sites (e.g., by conversion to an imide functionalized with a urea (B33335) group) or metal-coordinating ligands.
The 2,6-dimethylphenoxy substituent plays a crucial role by providing steric hindrance that can direct the geometry of self-assembly, potentially favoring the formation of discrete oligomers over extended polymers. In the solid state, substituted isobenzofuran derivatives are known to form dimers through intermolecular C—H···O hydrogen bonds, demonstrating a basic level of self-assembly. researchgate.net By strategically modifying the core structure, more complex and functional supramolecular architectures can be targeted.
Incorporation into Advanced Coatings or Resins
Phthalic anhydride is a key ingredient in the production of alkyd and unsaturated polyester (B1180765) resins, which are widely used in paints and coatings. gst-chem.comchemicalbook.com It also serves as an effective curing agent, or hardener, for epoxy resins. douwin-chem.com In these applications, the anhydride rings react with hydroxyl groups (in polyesters) or epoxy groups and hydroxyls (in epoxy resins) to form a durable, cross-linked polymer network.
By using this compound in place of standard phthalic anhydride, the bulky and hydrophobic 2,6-dimethylphenoxy group becomes covalently integrated into the resin's backbone. This incorporation is expected to confer several advantages to the final coating or resin:
Enhanced Thermal Stability: The aromatic nature of the side group can increase the degradation temperature of the polymer network.
Improved Hydrophobicity: The nonpolar phenoxy group can reduce water absorption, leading to better moisture and corrosion resistance for the coating.
Modified Mechanical Properties: The bulky group can influence the cross-link density and flexibility of the cured resin, allowing for the fine-tuning of properties like hardness, adhesion, and impact resistance.
Catalytic Applications and Ligand Design of this compound
The exploration of "this compound" in the realms of catalysis and organometallic chemistry is a niche area of research. While extensive studies on its direct applications are not widely documented, the structural characteristics of the molecule provide a basis for discussing its potential in these advanced fields. The presence of a phenoxy ether linkage and the isobenzofuran-1,3-dione scaffold suggests possibilities for its role as a ligand in organometallic complexes and as a precursor or component in catalytic systems.
Exploration as a Ligand in Organometallic Chemistry
The molecular architecture of this compound features several potential coordination sites, making it an interesting candidate for investigation as a ligand in organometallic chemistry. The key structural elements that could be involved in metal coordination are the ether oxygen, the carbonyl oxygens of the anhydride group, and the π-systems of the aromatic rings.
The ether oxygen atom, with its lone pairs of electrons, presents a potential binding site for various transition metals. The coordination of ether-containing ligands to metal centers is a well-established concept in organometallic chemistry. uomustansiriyah.edu.iq Furthermore, the π-electron clouds of both the phenoxy and the isobenzofuran rings could engage in η-coordination with transition metals, a mode of bonding that can significantly alter the reactivity of the aromatic system. nih.gov
The potential coordination modes of this compound are varied and could lead to the formation of diverse organometallic complexes. The table below outlines some hypothetical coordination scenarios based on the known chemistry of similar functionalities.
| Potential Coordination Site | Type of Interaction | Possible Metal Partners | Potential Complex Geometry |
| Ether Oxygen | σ-donation | Lewis acidic metals (e.g., Al, Ti) | Tetrahedral, Octahedral |
| Carbonyl Oxygens | σ-donation | Late transition metals (e.g., Pd, Pt) | Square Planar, Octahedral |
| Aromatic Rings | π-coordination (η⁶) | Cr, Mo, Fe, Ru | "Piano-stool" |
| Combined Ether and Ring | Chelating (O, π) | Rh, Ir | Bidentate chelate |
This table presents theoretical possibilities for the coordination of this compound and is not based on experimentally verified data for this specific compound.
Research into the coordination chemistry of related phthalic anhydride derivatives has shown their versatility. For instance, phthalic anhydride itself can participate in various organic transformations, sometimes involving metal catalysts where the anhydride moiety interacts with the metal center. nih.govrsc.org While direct studies on the coordination complexes of this compound are not available, the foundational principles of coordination chemistry suggest it as a plausible, yet unexplored, ligand. libretexts.orglumenlearning.comlibretexts.org
Use as a Catalyst or Co-catalyst in Specific Organic Transformations
Currently, there is no specific mention in the scientific literature of "this compound" being employed directly as a catalyst or co-catalyst in organic transformations. However, the broader class of compounds to which it belongs, phenoxy phthalic anhydrides, are recognized as valuable chemical intermediates. google.comgoogle.com Their primary application lies in the synthesis of high-performance polymers like polyesters and polyimides, where they act as monomers. google.comgoogle.com
In the context of catalysis, phthalic anhydride derivatives can play a role in polymerization reactions. For example, they are used in the synthesis of polyester-ether polyols, where the anhydride is a key reactant in a process that can be catalyzed by double metal cyanide catalysts. google.com Phthalic anhydride has also been utilized in copolymerization reactions with epoxides, catalyzed by transition metal complexes. mdpi.comresearchgate.net
While the title compound itself is not a catalyst, its structural framework could be modified to impart catalytic activity. For instance, the isobenzofuran-1,3-dione moiety could be functionalized with groups that can actively participate in catalytic cycles. The synthesis of various substituted isobenzofuranone compounds has been explored, indicating the chemical tractability of this scaffold for further derivatization. researchgate.net
The table below summarizes known catalytic applications of related phthalic anhydride compounds, suggesting potential areas of exploration for derivatives like this compound.
| Catalytic Application Area | Role of Phthalic Anhydride Derivative | Type of Catalyst Used | Reference |
| Polyester Synthesis | Monomer/Reactant | Various, including metal-based | google.com |
| Epoxy Resin Curing | Curing Agent | Amine or acid catalysts | google.comgoogle.com |
| Copolymerization | Co-monomer | Transition metal complexes | mdpi.comresearchgate.net |
It is important to note that the catalytic potential of this compound remains a theoretical proposition pending further research and experimental validation.
Future Research Directions and Unexplored Avenues
Exploration of Novel Synthetic Pathways
While established methods for synthesizing substituted phthalic anhydrides exist, the development of more efficient, sustainable, and versatile synthetic routes for 5-(2,6-Dimethylphenoxy)isobenzofuran-1,3-dione is a crucial area for future research. Current approaches often involve multi-step procedures that may not be the most atom-economical or environmentally benign.
Future synthetic explorations could focus on:
Direct C-H Aryloxylation: Investigating transition-metal catalyzed C-H activation and aryloxylation of a suitable phthalic anhydride (B1165640) precursor with 2,6-dimethylphenol (B121312) could provide a more direct and efficient route.
Ullmann-type Ether Synthesis Modifications: While the Ullmann condensation is a classic method for forming diaryl ethers, exploring modern variations with improved catalysts, ligands, and reaction conditions could enhance the yield and purity of the target compound from a halogenated phthalic anhydride and 2,6-dimethylphenol. nih.govscielo.org.mx
Transimidation Reactions: A method involving the transimidation between a substituted N-alkyl phthalimide (B116566) and a substituted tetrahydrophthalic anhydride could be adapted for the synthesis of this specific compound. wipo.intgoogle.com
A comparative table of potential synthetic routes is presented below:
| Synthetic Pathway | Potential Advantages | Key Research Challenges |
| Direct C-H Aryloxylation | High atom economy, fewer steps | Regioselectivity, catalyst development |
| Modified Ullmann Condensation | Well-established reaction | Catalyst cost and removal, harsh conditions |
| Transimidation | Milder reaction conditions | Availability of starting materials |
Investigation of Reactivity with Emerging Reagents and Catalytic Systems
The reactivity of the anhydride group in this compound is a key area for further study. While its reactions with common nucleophiles like amines and alcohols can be predicted, its behavior with more novel reagents and catalytic systems is unknown.
Future research should investigate:
Ring-Opening Polymerization (ROP): The use of this compound as a monomer in ring-opening polymerization with various epoxides, catalyzed by advanced systems like amine-bis(phenolate) chromium(III) complexes, could lead to novel polyesters with unique thermal and mechanical properties. nih.govrsc.org
"Click" Chemistry Modifications: Exploring the potential for introducing functional groups that can participate in "click" reactions would enable the facile conjugation of this molecule to other substrates, opening up applications in materials science and bioconjugation.
Asymmetric Reactions: The development of catalytic systems for the enantioselective ring-opening of the anhydride could lead to the synthesis of chiral molecules with potential applications in pharmaceuticals and as chiral resolving agents.
Advanced Computational Studies for Predictive Modeling
Computational chemistry offers powerful tools to predict and understand the properties and reactivity of molecules. For this compound, computational studies could provide valuable insights and guide experimental work.
Future computational research could focus on:
Density Functional Theory (DFT) Calculations: DFT can be used to model the electronic structure, reactivity, and spectroscopic properties of the molecule. nih.gov This could help in understanding its reaction mechanisms and predicting its behavior in different chemical environments.
Molecular Dynamics (MD) Simulations: MD simulations could be employed to study the conformational dynamics of the molecule and its interactions with other molecules, such as in a polymer matrix.
Quantitative Structure-Property Relationship (QSPR) Modeling: By developing QSPR models, it may be possible to predict the physical and chemical properties of polymers and other materials derived from this compound.
A table outlining potential computational research is provided below:
| Computational Method | Research Goal | Predicted Outcomes |
| Density Functional Theory (DFT) | Elucidate reaction mechanisms | Understanding of reactivity and spectral data |
| Molecular Dynamics (MD) | Simulate polymer chain interactions | Prediction of material properties |
| QSPR Modeling | Predict properties of derivatives | Accelerated discovery of new materials |
Development of Novel Functional Materials Incorporating the Compound
The incorporation of this compound into polymeric structures could lead to the development of new functional materials with enhanced properties. The bulky and rigid 2,6-dimethylphenoxy group is expected to influence the final properties of these materials.
Future research in this area could explore:
High-Performance Polymers: Its use as a monomer or curing agent could lead to the creation of polyimides or epoxy resins with high thermal stability, low dielectric constants, and improved mechanical strength.
Functional Polymer Blends: This compound could be used to functionalize polymers for use as compatibilizers in immiscible polymer blends, improving their morphology and performance. researchgate.net
Membranes for Gas Separation: Polymers derived from this compound may exhibit interesting gas separation properties due to the introduction of the bulky side group, which could create specific free volume architectures.
Synergistic Studies with Other Substituted Phthalic Anhydride Systems
Investigating the behavior of this compound in combination with other substituted phthalic anhydride monomers could lead to the development of copolymers and polymer blends with tunable properties.
Future research could focus on:
Copolymerization Studies: The copolymerization of this compound with other phthalic anhydrides containing different substituents (e.g., electron-withdrawing or electron-donating groups) could result in polymers with a wide range of properties. tiiips.com
Blends with Other Polymers: Blending polymers derived from this compound with other high-performance polymers could lead to synergistic effects, resulting in materials with superior properties compared to the individual components.
Terpolymerization Reactions: Exploring the terpolymerization with other cyclic anhydrides and epoxides could lead to complex yet highly functional polyester (B1180765) structures. rsc.org
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for 5-(2,6-Dimethylphenoxy)isobenzofuran-1,3-dione, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution of 5-chloroisobenzofuran-1,3-dione with 2,6-dimethylphenol under alkaline conditions. Critical parameters include temperature (80–100°C), solvent choice (DMF or THF), and catalyst (e.g., K₂CO₃). Purification typically involves column chromatography using ethyl acetate/hexane gradients. Yield optimization requires balancing reaction time (6–12 hours) and stoichiometric ratios (1:1.2 for phenoxide to anhydride) to minimize side products like hydrolyzed dione derivatives .
Q. How can spectroscopic techniques (NMR, IR, MS) differentiate this compound from structural analogs?
- Methodological Answer :
- ¹H NMR : Distinct aromatic proton signals for 2,6-dimethylphenoxy (δ 6.8–7.2 ppm, multiplet) and isobenzofuran-dione (δ 8.0–8.5 ppm). Methyl groups appear as singlets at δ 2.3–2.5 ppm.
- IR : Strong carbonyl stretches (~1770 cm⁻¹ for anhydride C=O) and C-O-C vibrations (~1250 cm⁻¹).
- MS : Molecular ion peak at m/z 296 (C₁₈H₁₆O₄) with fragmentation patterns confirming phenoxy substitution .
Q. What structural features of this compound drive its biological activity?
- Methodological Answer : The 2,6-dimethylphenoxy group enhances lipophilicity, improving membrane permeability, while the isobenzofuran-dione core may act as a Michael acceptor for covalent binding to cysteine residues in target proteins. Comparative SAR studies with analogs (e.g., 5-iodo or methoxy-substituted derivatives) show that electron-withdrawing groups on the phenoxy ring increase electrophilicity, correlating with antimicrobial potency .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data across studies (e.g., variable IC₅₀ values in cancer cell lines)?
- Methodological Answer : Discrepancies often arise from differences in assay conditions (e.g., serum concentration, incubation time). Standardize protocols by:
- Using identical cell lines (e.g., MCF-7 vs. HepG2) and culture media.
- Controlling for metabolic stability (e.g., liver microsomal assays).
- Validate results with orthogonal assays (e.g., apoptosis markers vs. viability dyes). Meta-analysis of published data can identify trends obscured by experimental variability .
Q. What experimental designs are optimal for evaluating the compound’s pharmacokinetics in preclinical models?
- Methodological Answer :
- Solubility : Use shake-flask method with PBS (pH 7.4) and simulated biological fluids.
- Metabolism : Incubate with hepatic microsomes (human/rodent) and analyze via LC-MS for metabolite identification.
- In vivo PK : Administer intravenously/orally to rodents, collect plasma at timed intervals, and quantify using HPLC-UV. Non-compartmental modeling calculates AUC, Cₘₐₓ, and t₁/₂. Adjust formulations (e.g., PEGylation) to improve bioavailability .
Q. How can computational modeling predict interactions between this compound and potential protein targets?
- Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger) using crystal structures of target enzymes (e.g., COX-2, topoisomerase II). Validate predictions with molecular dynamics simulations (GROMACS) to assess binding stability. Focus on residues with nucleophilic thiols (Cys) or amines (Lys) that may react with the dione moiety. Compare results with experimental mutagenesis data .
Q. What strategies mitigate stability issues during storage and handling?
- Methodological Answer : The compound is sensitive to moisture and light. Store under inert gas (Ar/N₂) at –20°C in amber vials. For aqueous studies, prepare fresh DMSO stock solutions (<1% v/v) to prevent hydrolysis. Monitor degradation via HPLC; if observed, add stabilizers (e.g., 0.1% BHT) or lyophilize as a cyclodextrin complex .
Q. How can researchers elucidate the mechanistic pathway of its anticancer activity?
- Methodological Answer :
- Transcriptomics : RNA-seq of treated cells to identify dysregulated pathways (e.g., apoptosis, oxidative stress).
- Proteomics : SILAC labeling to quantify changes in protein expression (e.g., Bcl-2, caspase-3).
- Functional assays : ROS detection (DCFH-DA probe), mitochondrial membrane potential (JC-1 staining), and DNA damage (Comet assay). Cross-reference with kinase inhibition profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
